molecular formula C28H17NO9 B119745 Fluorescein diacetate 5-maleimide CAS No. 150322-01-3

Fluorescein diacetate 5-maleimide

Cat. No.: B119745
CAS No.: 150322-01-3
M. Wt: 511.4 g/mol
InChI Key: WZBJWHQRQDEKOF-UHFFFAOYSA-N
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Description

Fluorescent marker used extensively in microscopy studies. Used in photoluminometric immunoassays for the formation of conjugates with immunoreactants by fluorescent energy transfer.

Mechanism of Action

Target of Action

Fluorescein diacetate 5-maleimide is a fluorescent dye that primarily targets sulfhydryl-containing molecules , such as proteins and peptides . These molecules play crucial roles in various biological processes, including enzymatic reactions, protein folding, and cellular signaling.

Mode of Action

The compound interacts with its targets through a chemical reaction with sulfhydryl groups (–SH) present in the target molecules . The maleimide group in the compound forms a stable thioether bond with sulfhydryls at pH 6.5-7.5 . This reaction is highly selective, with the maleimide group being 1000 times more reactive toward a free sulfhydryl than to an amine .

Pharmacokinetics

The compound is soluble in dimethyl formamide (dmf), which may facilitate its distribution in biological systems .

Result of Action

The primary result of this compound’s action is the fluorescent labeling of sulfhydryl-containing molecules . This labeling allows for the visualization and tracking of these molecules under a fluorescence microscope, aiding in the study of their roles and behaviors in biological systems.

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the environment is particularly important, as the reactivity of the maleimide group toward sulfhydryls is optimal at pH 6.5-7.5 . Additionally, the presence of other sulfhydryl-containing components during conjugation can react with the maleimide group, potentially inhibiting and reducing the efficiency of the intended molecule’s conjugation .

Biochemical Analysis

Biochemical Properties

Fluorescein diacetate 5-maleimide plays a crucial role in biochemical reactions due to its ability to form stable conjugates with sulfhydryl groups on proteins and other biomolecules. The maleimide group in this compound reacts predominantly with sulfhydryl groups at pH 6.5-7.5, forming a stable thioether bond . This interaction is highly specific, making this compound an excellent tool for labeling cysteine residues in proteins. Additionally, the compound’s fluorescent properties, with excitation at 492 nm and emission at 520 nm, make it suitable for various fluorescence-based assays .

Cellular Effects

This compound influences various cellular processes by labeling proteins and other biomolecules. This labeling can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with sulfhydryl groups on proteins can alter protein function and localization, impacting cellular signaling pathways. Additionally, the fluorescent properties of this compound allow researchers to track changes in gene expression and cellular metabolism in real-time .

Molecular Mechanism

The molecular mechanism of this compound involves its specific interaction with sulfhydryl groups on biomolecules. The maleimide group reacts with free sulfhydryl groups, forming a stable thioether bond. This reaction is highly specific and occurs predominantly at pH 6.5-7.5 . The binding of this compound to sulfhydryl groups can inhibit or activate enzymes, depending on the target protein. Additionally, the fluorescent properties of the compound allow for the visualization of these interactions, providing insights into the molecular mechanisms underlying various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C and protected from moisture . Its stability can be affected by factors such as pH and temperature. Over time, the fluorescent signal of this compound may decrease due to photobleaching or degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein modification and labeling. The compound interacts with enzymes and cofactors involved in sulfhydryl group modification, such as glutathione and thioredoxin . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable conjugates with sulfhydryl groups allows it to be localized to specific cellular compartments . Additionally, the fluorescent properties of this compound enable researchers to track its distribution and accumulation within cells and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the plasma membrane, endosomes, and lysosomes, where it interacts with proteins and other biomolecules involved in cellular signaling and metabolism .

Properties

IUPAC Name

[6'-acetyloxy-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-21-23(12-17)37-24-13-18(36-15(2)31)5-8-22(24)28(21)20-6-3-16(11-19(20)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBJWHQRQDEKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404274
Record name 5-Maleimido-fluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150322-01-3
Record name 5-Maleimido-fluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorescein diacetate 5-maleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Fluorescein diacetate 5-maleimide enable multicolor labeling of materials, and what imaging techniques can be used to visualize it?

A1: this compound can be selectively attached to materials modified with thiol groups via a thiol-Michael reaction. This allows for targeted labeling, especially when combined with other click chemistry techniques like Diels-Alder cycloaddition for attaching different fluorescent probes. This strategy was successfully employed to create multicolor-labeled cellulose nanofibrils. [] The resulting fluorescence can be visualized using techniques like confocal laser scanning microscopy. []

    Q2: Can this compound be used to study interactions between nanoparticles and biological systems?

    A2: Yes, this compound can be conjugated to nanoparticles like solid silica nanoparticles (SSNPs) to track their interactions with biological systems. For example, researchers used this compound-labeled SSNPs to investigate their potential as a delivery system for boar sperm and hamster oocytes. The fluorescent labeling allowed them to observe the interaction of SSNPs with these gametes, suggesting a potential for delivering biomolecules into these cells. []

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